molecular formula C17H20FN5O2 B2815873 N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 946249-24-7

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2815873
CAS No.: 946249-24-7
M. Wt: 345.378
InChI Key: KLPGJUJSCWWTIU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a chemical research reagent featuring a piperazine-1-carboxamide core. The piperazine ring is a privileged scaffold in medicinal chemistry, frequently used to optimize the physicochemical properties of a molecule and to properly position pharmacophoric groups for interaction with biological targets . The structure includes a 3-fluorophenyl group attached to the carboxamide nitrogen and a 6-methoxy-2-methylpyrimidinyl moiety at the 4-position of the piperazine ring. Piperazine-containing compounds are prevalent in bioactive molecules and FDA-approved drugs, particularly in areas such as kinase inhibition . Related compounds with similar structural motifs, such as a 3-chloro-4-fluorophenyl group, have been investigated as kinase inhibitors . The specific research applications for this compound are derived from its molecular structure, which suggests potential as a valuable intermediate or building block in drug discovery efforts and as a tool for probing biochemical mechanisms. The presence of the pyrimidine ring and fluorophenyl group, common in many pharmaceutical agents, indicates its utility in structure-activity relationship (SAR) studies. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O2/c1-12-19-15(11-16(20-12)25-2)22-6-8-23(9-7-22)17(24)21-14-5-3-4-13(18)10-14/h3-5,10-11H,6-9H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPGJUJSCWWTIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the fluorophenyl intermediate:

    Synthesis of the methoxypyrimidinyl intermediate: This step involves the construction of the pyrimidine ring with a methoxy substituent, often through condensation reactions.

    Coupling of intermediates: The fluorophenyl and methoxypyrimidinyl intermediates are coupled using a piperazine linker, typically through nucleophilic substitution or amide bond formation.

    Final product purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and efficiency.

Chemical Reactions Analysis

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrimidine rings are replaced with other substituents.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for the treatment of various diseases, owing to its ability to interact with specific biological targets.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Piperazine Core

Pyrimidine-Based Derivatives
  • Target Compound : The 6-methoxy-2-methylpyrimidin-4-yl group may enhance solubility due to the methoxy group and steric effects from the methyl group.
  • Analog A2 (): Features a 4-oxo-3,4-dihydroquinazolin-2-ylmethyl group instead of pyrimidine. Yield: 52.2%; melting point: 189.5–192.1°C .
  • Analog 22e () : Contains a 3-oxo-2,3-dihydrobenzo[b][1,4]oxazine group. Its synthesis via 3-fluorophenylisocyanate suggests similar reactivity for carboxamide formation. Yield: 67% .
Heterocyclic Variations
  • N-(3-Fluorophenyl)-4-(3-phenyl-1,2,4-thiadiazol-5-yl)piperazine-1-carboxamide () : Replaces pyrimidine with a thiadiazole ring, which may alter electronic properties and target selectivity. Formula: C₁₉H₁₈FN₅OS; similarity score: 0.71 to fatty-acid amide hydrolase inhibitors .

Fluorophenyl Substituent Positioning

  • 3-Fluorophenyl vs. 4-Fluorophenyl :
    • A3 () : 4-Fluorophenyl analog shows a higher yield (57.3%) and melting point (196.5–197.8°C) compared to 3-fluorophenyl (A2: 52.2%, 189.5–192.1°C), suggesting positional effects on crystallinity .
    • A34 () : 3,5-Difluorophenyl substitution reduces yield slightly (56.1%) and lowers melting point (199.8–200.2°C), indicating increased steric hindrance .

Q & A

Q. Critical Parameters :

ParameterOptimization RangeImpact on Yield
SolventTHF vs. DCMTHF improves solubility of intermediates
Coupling AgentHBTU vs. BOPHBTU yields higher purity
Reaction Time12–24 hoursLonger times reduce side products

How is structural characterization of this compound performed?

Basic Research Question
A combination of spectroscopic and chromatographic methods is used:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm piperazine ring geometry and substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ peak at m/z 386.2) .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the aromatic region .

What strategies resolve contradictions in reported biological activity data for similar piperazine-carboxamides?

Advanced Research Question
Discrepancies in biological activity often arise from:

  • Substituent effects : Fluorine at the 3-position on the phenyl ring enhances receptor binding affinity compared to chloro derivatives .
  • Assay variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or receptor isoforms (e.g., D2 vs. D3 dopamine receptors) .

Q. Case Study :

CompoundSubstituentReceptor Affinity (Ki_i, nM)
Target Compound 3-FluorophenylD3R: 2.6, D2R: >1000
Analog (Cl substituent)3-ChlorophenylD3R: 12.4, D2R: 850

Methodological Fix : Standardize assays using chimeric receptors to isolate binding domains .

How do structural modifications influence the compound’s pharmacokinetic properties?

Advanced Research Question
Key modifications and their impacts:

  • Methoxy Group (C6) : Enhances metabolic stability by reducing cytochrome P450 oxidation .
  • Fluorophenyl vs. Pyridinyl : Fluorophenyl improves blood-brain barrier penetration due to lipophilicity (LogP: 2.8 vs. 1.5) .

Q. Experimental Design :

  • In vitro metabolic stability : Incubate with liver microsomes; monitor parent compound depletion .
  • LogP Measurement : Shake-flask method with octanol/water partitioning .

What are best practices for optimizing reaction yields in large-scale synthesis?

Advanced Research Question

  • Continuous Flow Reactors : Reduce side reactions (e.g., hydrolysis) by minimizing residence time .
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to improve efficiency .
  • Scale-Up Table :
Lab Scale (mg)Pilot Scale (g)Critical Adjustments
100 mg, 65% yield10 g, 58% yieldIncrease solvent volume by 20% to prevent precipitation

How can researchers validate target engagement in cellular assays?

Advanced Research Question

  • Radioligand Displacement : Use 3^3H-labeled analogs to measure IC50_{50} values in membrane preparations .
  • FRET-Based Assays : Monitor conformational changes in GPCRs (e.g., dopamine receptors) .
  • Negative Control : Synthesize a carboxamide linker-free analog to confirm the role of the carbonyl group in binding .

What computational tools predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Simulate binding to D3 dopamine receptors; focus on the E2 loop for selectivity .
  • MD Simulations (GROMACS) : Assess stability of the piperazine-carboxamide conformation in lipid bilayers .

Validation Step : Compare computational predictions with SPR (surface plasmon resonance) binding kinetics .

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